3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
CAS No.:
Cat. No.: VC19772428
Molecular Formula: C18H17F3N2O2
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17F3N2O2 |
|---|---|
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | 3-amino-1-(4-ethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
| Standard InChI | InChI=1S/C18H17F3N2O2/c1-2-25-14-9-7-13(8-10-14)23-16(15(22)17(23)24)11-3-5-12(6-4-11)18(19,20)21/h3-10,15-16H,2,22H2,1H3 |
| Standard InChI Key | WJNXHCXHECUVQI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Synthesis
The synthesis of azetidinones typically involves cyclization reactions, often using beta-amino acids or derivatives as precursors. For this specific compound, the following steps are hypothesized:
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Formation of Beta-Lactam Core: A Schiff base condensation between an amine and a carbonyl compound, followed by cyclization, could generate the azetidinone ring.
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Substitution Reactions: Introduction of functional groups such as ethoxyphenyl and trifluoromethylphenyl moieties can occur via nucleophilic substitution or Friedel-Crafts acylation.
Biological Activity
Azetidinones are known for diverse biological activities, including:
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Antimicrobial Properties: Azetidinones are structurally related to beta-lactam antibiotics, suggesting potential antibacterial activity.
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Anti-inflammatory Effects: Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX).
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Antitumor Potential: The trifluoromethyl group enhances binding affinity to biological targets, making it a candidate for anticancer studies.
Applications in Medicinal Chemistry
This compound's structure suggests potential applications in:
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Drug Design: The azetidinone scaffold is a versatile building block for designing enzyme inhibitors or receptor modulators.
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Pharmacokinetics Optimization: The trifluoromethyl group improves metabolic stability and bioavailability.
Potential Research Directions
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Biological Evaluation:
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Testing for antimicrobial, anti-inflammatory, or anticancer properties.
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Enzyme inhibition assays to explore its mechanism of action.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents on the phenyl rings to optimize activity.
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Exploring derivatives with different electron-withdrawing or donating groups.
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Pharmacokinetics and Toxicology:
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Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Evaluating cytotoxicity in vitro and in vivo.
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